4-Bromo-2,3-dichlorophenyl isothiocyanate

Physical property Handling Procurement specification

4-Bromo-2,3-dichlorophenyl isothiocyanate (CAS 1000574-11-7) is a tri-halogenated aryl isothiocyanate with the molecular formula C₇H₂BrCl₂NS and molecular weight of 282.97 g/mol. The compound incorporates bromine at the para position and chlorine at both ortho and meta positions on the phenyl ring relative to the isothiocyanate group, and is commercially available as a solid with purity specifications of 95–97% from multiple vendors.

Molecular Formula C7H2BrCl2NS
Molecular Weight 282.97 g/mol
CAS No. 1000574-11-7
Cat. No. B3069946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dichlorophenyl isothiocyanate
CAS1000574-11-7
Molecular FormulaC7H2BrCl2NS
Molecular Weight282.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N=C=S)Cl)Cl)Br
InChIInChI=1S/C7H2BrCl2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
InChIKeyWBGAXNJGLJECIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-dichlorophenyl Isothiocyanate (CAS 1000574-11-7): Technical Baseline and Procurement Specifications


4-Bromo-2,3-dichlorophenyl isothiocyanate (CAS 1000574-11-7) is a tri-halogenated aryl isothiocyanate with the molecular formula C₇H₂BrCl₂NS and molecular weight of 282.97 g/mol . The compound incorporates bromine at the para position and chlorine at both ortho and meta positions on the phenyl ring relative to the isothiocyanate group, and is commercially available as a solid with purity specifications of 95–97% from multiple vendors .

4-Bromo-2,3-dichlorophenyl Isothiocyanate vs In-Class Aryl Isothiocyanates: Why Generic Substitution Is Not Straightforward


Aryl isothiocyanates bearing different halogen substitution patterns cannot be assumed interchangeable in synthetic or biological applications. Physicochemical properties—including physical state at room temperature, molecular weight, density, and chromatographic retention behavior—diverge substantially between halogenated congeners, directly affecting handling protocols, reaction stoichiometry calculations, and purification workflows . In biological contexts, structure-activity relationship studies on halogenated arylisothiocyanates demonstrate that subtle modifications in halogen identity and ring position produce marked differences in target binding affinities, which may vary over several orders of magnitude [1]. Substitution of 4-bromo-2,3-dichlorophenyl isothiocyanate with a non-brominated analog would alter both physical handling requirements and any position-dependent biological or synthetic outcomes tied to the specific tri-halogenated substitution pattern.

4-Bromo-2,3-dichlorophenyl Isothiocyanate: Quantified Differentiation Evidence Relative to Closest Analogs


Physical State Differentiation: Solid vs Liquid at Ambient Temperature Relative to 2,3-Dichlorophenyl Isothiocyanate

4-Bromo-2,3-dichlorophenyl isothiocyanate exists as a solid at ambient temperature (melting point 82–86 °C) , whereas the closest commercially prevalent analog 2,3-dichlorophenyl isothiocyanate (CAS 6590-97-2) is a clear liquid under the same conditions . This phase difference has direct consequences for weighing accuracy, storage stability, and ease of transfer in laboratory settings.

Physical property Handling Procurement specification

Density Differential: Calculated vs Measured Density Relative to 2,3-Dichlorophenyl Isothiocyanate

The calculated density of 4-bromo-2,3-dichlorophenyl isothiocyanate is 1.8 ± 0.1 g/cm³ . In contrast, the experimentally measured density of 2,3-dichlorophenyl isothiocyanate is 1.434 g/mL at 25 °C . The introduction of the bromine atom at the para position increases density by approximately 25% relative to the dichloro-only analog.

Density Physical property Formulation

Molecular Weight Increase and Its Implications for Molar Calculations

4-Bromo-2,3-dichlorophenyl isothiocyanate has a molecular weight of 282.97 g/mol , representing a 38.6% increase over the 204.08 g/mol molecular weight of 2,3-dichlorophenyl isothiocyanate . This substantial difference necessitates distinct molar calculations for reaction setup and alters the mass contribution per equivalent in synthetic transformations.

Molecular weight Stoichiometry Analytical chemistry

Boiling Point Elevation: Predicted ~108 °C Increase vs 2,3-Dichlorophenyl Isothiocyanate

The predicted boiling point of 4-bromo-2,3-dichlorophenyl isothiocyanate is 364.3 ± 42.0 °C at 760 mmHg , compared to the experimentally determined boiling point of 256–258 °C for 2,3-dichlorophenyl isothiocyanate . This represents an elevation of approximately 108 °C attributable to the additional bromine atom and increased molecular weight.

Boiling point Thermal stability Purification

Halogen Substitution Pattern and Position-Dependent Reactivity Implications

4-Bromo-2,3-dichlorophenyl isothiocyanate incorporates a para-bromo substituent in addition to the 2,3-dichloro pattern, creating a tri-halogenated scaffold distinct from mono- or di-halogenated aryl isothiocyanates. Computational studies on halogenated isothiocyanates indicate that 1,3- and 1,4-halogen shifts are highly exothermic and possess low activation barriers, suggesting that halogen position materially influences reactivity and rearrangement potential [1]. In biological SAR contexts, B-ring halogenated arylisothiocyanato ligands exhibited androgen receptor binding affinities spanning from 0.6 to 54 nM—a 90-fold range—demonstrating that halogen substitution pattern dramatically modulates biological target engagement [2].

SAR Halogen substitution Reactivity

Purity Specifications and Analytical Standard Availability Across Vendors

Commercial sources offer 4-bromo-2,3-dichlorophenyl isothiocyanate with purity specifications of 95% and 97% [1]. Notably, one vendor provides the compound as an ISO 17034-certified analytical reference standard, a designation not uniformly available for in-class aryl isothiocyanate analogs [2]. This certification ensures metrological traceability and validated purity suitable for quantitative analytical applications.

Purity Analytical standard Quality assurance

4-Bromo-2,3-dichlorophenyl Isothiocyanate: Application Scenarios Anchored in Evidence


Synthetic Intermediate Requiring Para-Bromo Functional Handle for Cross-Coupling Chemistry

The para-bromo substituent on 4-bromo-2,3-dichlorophenyl isothiocyanate provides a reactive aryl halide site orthogonal to the isothiocyanate group, enabling sequential transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings that would be inaccessible with non-brominated analogs like 2,3-dichlorophenyl isothiocyanate. The solid physical state and higher molecular weight (282.97 g/mol) necessitate adjusted weighing and stoichiometric calculations relative to liquid dichloro analogs.

Quantitative Analytical Method Development Requiring Certified Reference Material

For laboratories developing validated analytical methods (e.g., HPLC-UV or LC-MS impurity profiling), procurement of 4-bromo-2,3-dichlorophenyl isothiocyanate as an ISO 17034-certified analytical standard provides metrological traceability and eliminates the need for time-consuming in-house purity verification. This certification tier is not uniformly available for structurally similar aryl isothiocyanate analogs.

Structure-Activity Relationship Studies on Halogenated Aryl Isothiocyanate Scaffolds

Given that B-ring halogenation in arylisothiocyanato ligands produces androgen receptor binding affinities varying 90-fold (0.6–54 nM) , 4-bromo-2,3-dichlorophenyl isothiocyanate serves as a distinct tri-halogenated data point for SAR investigations. Its specific para-bromo plus 2,3-dichloro substitution pattern cannot be substituted by mono- or di-halogenated analogs without altering the biological readout. The compound's density (1.8 ± 0.1 g/cm³) and predicted boiling point (364.3 ± 42.0 °C) also differentiate it from less halogenated congeners [1].

High-Temperature Synthetic Protocols Where Reduced Volatility Is Advantageous

With a predicted boiling point of 364.3 ± 42.0 °C —approximately 108 °C higher than 2,3-dichlorophenyl isothiocyanate (256–258 °C) —4-bromo-2,3-dichlorophenyl isothiocyanate offers reduced volatility under elevated reaction temperatures. This property reduces evaporative loss during high-temperature transformations and simplifies solvent removal by rotary evaporation compared to more volatile liquid aryl isothiocyanates.

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